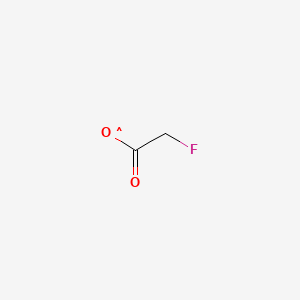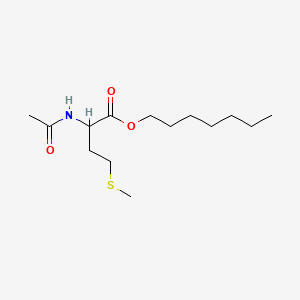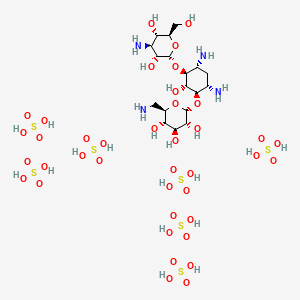
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- is a fluorinated organic compound with the molecular formula C4H6F4O2 It is characterized by the presence of multiple fluorine atoms and difluoromethoxy groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- typically involves the reaction of ethane derivatives with difluoromethoxy reagents under controlled conditions. One common method includes the use of difluoromethoxy chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.
Applications De Recherche Scientifique
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological systems.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and binding affinity to various substrates. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane, 1,2-bis(difluoromethoxy): Similar structure but lacks the tetrafluoro- substitution.
Ethane, 1,2-bis(trifluoromethoxy): Contains trifluoromethoxy groups instead of difluoromethoxy.
Ethane, 1,2-bis(2,2,2-trifluoroethoxy): Another fluorinated derivative with different substituents.
Uniqueness
Ethane, 1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoro- is unique due to its combination of difluoromethoxy and tetrafluoro- groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.
Propriétés
Numéro CAS |
188690-78-0 |
|---|---|
Formule moléculaire |
C4H2F8O2 |
Poids moléculaire |
234.04 g/mol |
Nom IUPAC |
1,2-bis(difluoromethoxy)-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C4H2F8O2/c5-1(6)13-3(9,10)4(11,12)14-2(7)8/h1-2H |
Clé InChI |
YLKPVUPQPLZCQV-UHFFFAOYSA-N |
SMILES canonique |
C(OC(C(OC(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)








![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)

